molecular formula C17H26 B14185387 1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene CAS No. 922512-12-7

1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene

Cat. No.: B14185387
CAS No.: 922512-12-7
M. Wt: 230.4 g/mol
InChI Key: KPZCNSVCQWSTFY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, and a 1,3,5-trimethylcyclohexyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 1,3,5-trimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 1,3,5-trimethylcyclohexyl group onto the benzene ring.

    Methylation: The next step involves the methylation of the benzene ring at positions 1 and 2. This can be achieved using methyl iodide (CH3I) and a strong base such as potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

    Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.

    Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the 1,3,5-trimethylcyclohexyl group.

    1,4-Dimethyl-2-(1,3,5-trimethylcyclohexyl)benzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene is unique due to the presence of both methyl groups and a bulky 1,3,5-trimethylcyclohexyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications and studies.

Properties

CAS No.

922512-12-7

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1,2-dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene

InChI

InChI=1S/C17H26/c1-12-8-13(2)11-17(5,10-12)16-7-6-14(3)15(4)9-16/h6-7,9,12-13H,8,10-11H2,1-5H3

InChI Key

KPZCNSVCQWSTFY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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